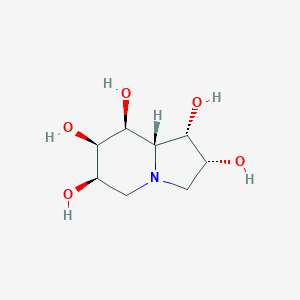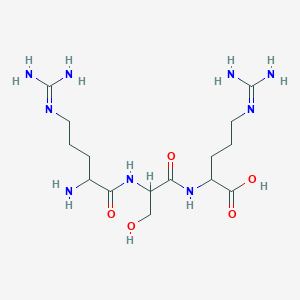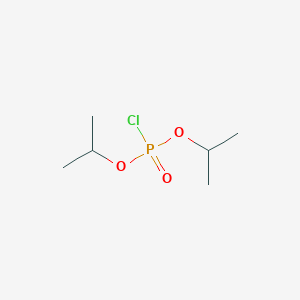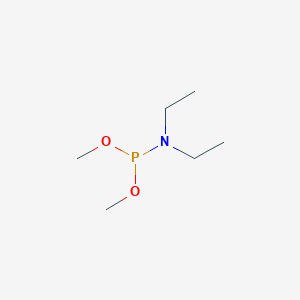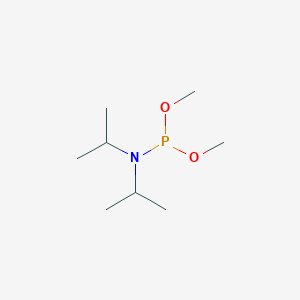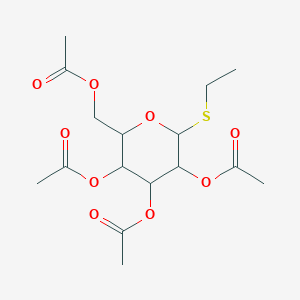
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available materials to achieve the desired structure. Research into similar compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, showcases the utilization of ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine under stoichiometric conditions to yield high-value pyrrole systems (Dawadi & Lugtenburg, 2011). This example underlines the importance of selecting appropriate starting materials and conditions to synthesize structurally complex compounds.
Molecular Structure Analysis
Understanding the molecular structure of a compound is crucial for predicting its reactivity and physical properties. Single-crystal X-ray crystallography is a powerful tool in this regard, as demonstrated by the structural determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012). Such studies are pivotal in understanding the three-dimensional arrangement of atoms within a molecule and its implication on the molecule's overall behavior.
Chemical Reactions and Properties
The chemical reactivity of a compound is dictated by its functional groups and molecular structure. For example, nucleophilic substitution reactions, as observed in the preparation of methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, showcase the compound's reactivity towards electrophiles and nucleophiles (Panicker et al., 2007). These reactions not only extend the compound's utility in organic synthesis but also provide a foundation for understanding its chemical properties.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are fundamentally determined by its molecular structure. Techniques like Raman, IR, and SERS spectroscopy are instrumental in elucidating these properties, giving insights into the compound's vibrational modes and how it interacts with light (Panicker et al., 2007).
Applications De Recherche Scientifique
However, scientific research often involves exploring the properties, synthesis, and applications of a wide range of compounds, including esters like "(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate". Such compounds might be investigated for their potential roles in various fields, including materials science, medicinal chemistry, and environmental science. For instance, research on related esters and polymers often focuses on their biodegradability, potential as drug delivery mechanisms, or as components in novel materials with unique properties.
Given the absence of direct references, for specific scientific applications of the compound , one might consider related research areas where similar compounds are examined:
Biodegradable Polymers
Research into biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which are produced by microorganisms as intracellular carbon and energy reserves, highlights the interest in developing environmentally friendly materials from renewable resources. PHAs have been studied for their applications in packaging, agriculture, and biomedical fields due to their biocompatibility and biodegradability (Amara, 2010).
Advanced Oxidation Processes
Research on persulfate-based advanced oxidation processes (AOPs) explores the degradation of organic pollutants. These studies are crucial for developing water treatment technologies that can effectively remove contaminants from water sources, highlighting the importance of understanding chemical interactions and reactivity (Lee, Gunten, & Kim, 2020).
Antioxidant Activity Analysis
The study of antioxidants in various fields, from food engineering to medicine, involves analytical methods to determine antioxidant activity. This research is vital for understanding how antioxidants can be used to mitigate oxidative stress in biological systems and in the stabilization of food and pharmaceuticals (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967078 |
Source


|
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate | |
CAS RN |
52645-73-5 |
Source


|
| Record name | NSC43886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

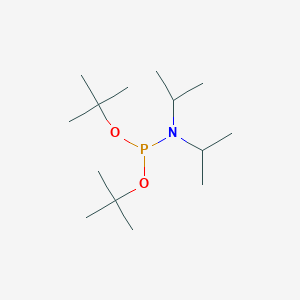
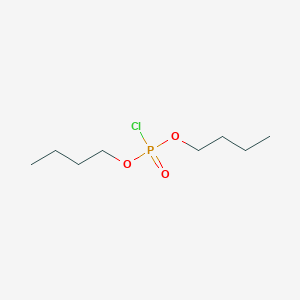

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
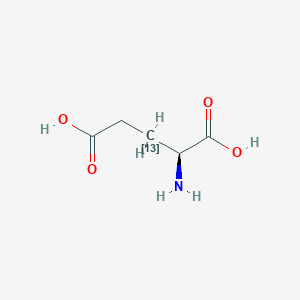
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

